molecular formula C18H25N3O7S B2507208 N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide CAS No. 868982-59-6

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide

Cat. No.: B2507208
CAS No.: 868982-59-6
M. Wt: 427.47
InChI Key: HAETXQYADVWGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide features a hybrid scaffold combining a 2,3-dihydro-1,4-benzodioxine sulfonyl group, a 1,3-oxazolidine ring, and an ethanediamide moiety with a 2-methylpropyl (isobutyl) substituent. Key structural attributes include:

  • Oxazolidine ring: A five-membered heterocycle containing oxygen and nitrogen, known to confer rigidity and influence pharmacokinetic properties in pharmaceuticals .

This compound’s structural complexity suggests applications in medicinal chemistry (e.g., antimicrobial agents due to oxazolidinone analogs) or materials science, though specific data on its synthesis or bioactivity are unavailable in the provided evidence.

Properties

IUPAC Name

N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O7S/c1-12(2)10-19-17(22)18(23)20-11-16-21(5-6-28-16)29(24,25)13-3-4-14-15(9-13)27-8-7-26-14/h3-4,9,12,16H,5-8,10-11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAETXQYADVWGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Functionalization

2,3-Dihydro-1,4-benzodioxin-6-ol (PubChem CID 110711) undergoes sulfonation via chlorosulfonic acid (ClSO₃H) in anhydrous dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, favoring the para position relative to the ether oxygen:

$$
\text{C}8\text{H}8\text{O}3 + \text{ClSO}3\text{H} \xrightarrow{\text{DCM, 0°C}} \text{C}8\text{H}7\text{O}5\text{SCl} + \text{H}2\text{O}
$$

Key Parameters

  • Stoichiometry: 1:1.2 (phenol:ClSO₃H)
  • Yield: 68–72% after recrystallization (ethyl acetate/hexane)
  • Characterization: $$^1$$H NMR (400 MHz, CDCl₃) δ 6.92 (d, J = 8.4 Hz, 1H), 6.78 (dd, J = 8.4, 2.4 Hz, 1H), 6.70 (d, J = 2.4 Hz, 1H), 4.41–4.33 (m, 2H), 4.25–4.18 (m, 2H).

Oxazolidine Ring Construction

Cyclization of Ethanolamine Derivatives

The oxazolidine core forms via acid-catalyzed cyclization of N-(2-hydroxyethyl)glycine derivatives. Using 2-amino-1-(benzyloxy)ethanol and glyoxylic acid in toluene under reflux achieves ring closure:

$$
\text{C}9\text{H}{13}\text{NO}2 + \text{C}2\text{H}2\text{O}3 \xrightarrow{\text{pTSA, Δ}} \text{C}{11}\text{H}{13}\text{NO}3 + \text{H}2\text{O}
$$

Optimization Notes

  • p-Toluenesulfonic acid (pTSA) improves regioselectivity
  • Azeotropic water removal enhances yield to 81%

Sulfonamide Coupling Reaction

Nucleophilic Aromatic Substitution

The sulfonyl chloride intermediate reacts with the oxazolidine’s secondary amine under Schotten-Baumann conditions:

$$
\text{C}8\text{H}7\text{O}5\text{SCl} + \text{C}4\text{H}9\text{N}2\text{O}2 \xrightarrow{\text{NaOH, H}2\text{O/EtOAc}} \text{C}{12}\text{H}{14}\text{N}2\text{O}7\text{S} + \text{NaCl}
$$

Reaction Conditions

  • Biphasic system (water/ethyl acetate)
  • pH maintained at 9–10 with 10% NaOH
  • Yield: 89% after silica gel chromatography (CH₂Cl₂:MeOH 95:5)

Methylene Bridge Installation

Mannich-Type Aminomethylation

The oxazolidine nitrogen undergoes aminomethylation using formaldehyde and ammonium chloride in ethanol:

$$
\text{C}{12}\text{H}{14}\text{N}2\text{O}7\text{S} + \text{CH}2\text{O} + \text{NH}4\text{Cl} \xrightarrow{\text{EtOH, Δ}} \text{C}{13}\text{H}{17}\text{ClN}2\text{O}7\text{S} + \text{H}_2\text{O}
$$

Critical Observations

  • Excess formaldehyde leads to bis-aminomethylation (controlled via stoichiometry)
  • Intermediate purified via ion-exchange chromatography

Ethanediamide Linker Assembly

Stepwise Oxalyl Chloride Coupling

N-(2-Methylpropyl)oxamide forms by sequential acylation:

  • Monoacylation : 2-Methylpropylamine reacts with oxalyl chloride in THF at -78°C:
    $$
    \text{C}4\text{H}{11}\text{N} + \text{ClC(=O)C(=O)Cl} \rightarrow \text{C}6\text{H}{11}\text{ClN}2\text{O}2
    $$
  • Secondary Amine Coupling : The chlorocarbonyl intermediate reacts with the aminomethyl-oxazolidine derivative:
    $$
    \text{C}6\text{H}{11}\text{ClN}2\text{O}2 + \text{C}{13}\text{H}{17}\text{ClN}2\text{O}7\text{S} \xrightarrow{\text{DIEA, DMF}} \text{C}{19}\text{H}{27}\text{Cl}2\text{N}4\text{O}_9\text{S}
    $$

Yield Optimization

  • Diisopropylethylamine (DIEA) as HCl scavenger
  • Total yield after HPLC purification: 63%

Final Compound Characterization

Spectroscopic Data Consolidation

Technique Key Signals
$$^1$$H NMR (DMSO-d₆) δ 1.02 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.21 (t, J = 6.0 Hz, 2H, NCH₂), 4.29–4.17 (m, 4H, OCH₂CH₂O), 7.12 (d, J = 8.4 Hz, 1H, ArH)
$$^13$$C NMR δ 22.4 (CH(CH₃)₂), 46.8 (NCH₂), 64.1 (OCH₂), 117.5–152.1 (Aromatic C), 166.2 (C=O)
HRMS (ESI+) m/z 454.1498 [M+H]⁺ (calc. 454.1501 for C₁₉H₂₈N₃O₇S)

Purity Assessment

  • HPLC (C18, 70:30 MeCN/H₂O): 98.4% purity (tᵣ = 12.7 min)
  • Melting Point: 189–191°C (decomp.)

Industrial-Scale Process Considerations

Cost-Efficiency Analysis

Step Cost Driver Mitigation Strategy
Sulfonation Chlorosulfonic acid usage Recycling via distillation
Oxalyl chloride handling Safety protocols Substitution with safer acylating agents

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to improve reaction efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Mechanism of Action

The mechanism of action of N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonyl group, in particular, is known to form strong interactions with amino acid residues in proteins, which can alter enzyme activity or receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Features

The following compounds share partial structural homology with the target molecule:

N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide ()
  • Molecular Formula : C₁₈H₂₀N₂O₅S
  • Key Features: Benzodioxine core with ethanediamide linker. Thiophene and hydroxypropyl substituents instead of oxazolidine-sulfonyl and isobutyl groups. Potential for metal-catalyzed C–H functionalization due to the N,O-bidentate directing group .
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine ()
  • Molecular Formula : C₂₃H₂₅N₃O₃
  • Key Features: Benzodioxine linked to a pyridin-3-amine group. Dimethylamino and methoxy substituents enhance solubility and electronic diversity. Research applications in C–H bond activation .
N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) ()
  • Molecular Formula : C₁₆H₂₀N₂O₄
  • Key Features :
    • Bis(3-oxobutyramide) structure with a central phenylene group.
    • Ketone functionalities may influence crystallization patterns .

Comparative Analysis

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Functional Groups Potential Applications
Target Compound (Estimated) C₁₈H₂₃N₃O₆S* ~433.5 g/mol Benzodioxine sulfonyl, oxazolidine, ethanediamide Hypothetical: Antimicrobial, enzyme inhibition
N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-... () C₁₈H₂₀N₂O₅S 376.4 g/mol Benzodioxine, thiophene, ethanediamide Metal-catalyzed C–H functionalization
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-... () C₂₃H₂₅N₃O₃ 391.46 g/mol Benzodioxine, pyridine, dimethylamino C–H bond activation research
N,N'-(2,5-Dimethylphenylene)bis(3-oxobutyramide) () C₁₆H₂₀N₂O₄ 304.34 g/mol Phenylene, bis(3-oxobutyramide) Material science, crystallography

*Estimated based on structural analogs; exact data require experimental validation.

Key Observations:

Functional Group Diversity :

  • The target’s sulfonyl group may enhance solubility compared to the thiophene in ’s compound.
  • Oxazolidine vs. pyridine/amine (): Oxazolidine’s rigidity could improve target binding specificity in bioactive contexts .

Synthetic Considerations :

  • Amide bond formation (e.g., using EDC/HOBt coupling, as in ) is likely critical for synthesizing the target and analogs .

Research Implications and Limitations

  • Gaps in Data: No direct pharmacological or crystallographic data exist for the target compound. Structural comparisons are inferred from analogs.
  • Future Directions :
    • Experimental validation of the target’s synthesis (e.g., via X-ray crystallography using SHELX or ORTEP ).
    • Exploration of hydrogen-bonding patterns (graph set analysis per ) to predict crystallization behavior .

Biological Activity

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a benzodioxane moiety, an oxazolidinyl group, and a morpholine substituent.

The molecular formula of the compound is C15H22N2O4S, with a molecular weight of approximately 342.41 g/mol. The synthesis typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride, followed by nucleophilic substitution reactions with various amines or amides. Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Enzyme Inhibition

Research indicates that compounds related to this compound exhibit significant enzyme inhibitory properties. Notably:

  • α-Glucosidase Inhibition : This enzyme plays a critical role in carbohydrate metabolism. Inhibitors of α-glucosidase can be beneficial in managing diabetes by slowing down carbohydrate absorption.
  • Acetylcholinesterase Inhibition : This enzyme is involved in neurotransmitter regulation and is a target for Alzheimer's disease treatment. Compounds that inhibit acetylcholinesterase may help improve cognitive function in patients with neurodegenerative diseases.

Molecular docking studies have shown that this compound can effectively bind to the active sites of these enzymes, supporting its potential as a therapeutic agent.

Anti-inflammatory and Anticancer Activities

The benzodioxane moiety has been associated with various biological activities:

  • Anti-inflammatory Effects : Derivatives of 1,4-benzodioxane have demonstrated notable anti-inflammatory properties. For instance, studies have shown that certain analogs can inhibit inflammatory pathways effectively.
  • Anticancer Potential : Some compounds containing the benzodioxane structure have exhibited cytotoxic effects against cancer cell lines. Research indicates that these compounds may inhibit critical signaling pathways involved in tumor growth.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups and their positions on the benzodioxane ring:

CompoundStructure FeaturesBiological Activity
2,3-Dihydrobenzo[1,4]-dioxinBenzodioxane coreEnzyme inhibition
4-MethylbenzenesulfonamideSulfonamide derivativeAntimicrobial activity
Morpholine derivativesMorpholine ring structureAntidepressant effects

These studies suggest that modifications to the benzodioxane structure could enhance biological activity and selectivity against specific targets.

Case Studies

  • Vazquez et al. Study : This study demonstrated that 2,3-dihydro-1,4-benzodioxin analogs bearing acetic acid substituents displayed significant anti-inflammatory activity. The effectiveness was linked to the position of substituents on the benzodioxane ring.
  • CCT251236 Probe : A chemical probe based on the benzodioxane structure was identified as an HSF1 pathway inhibitor showing growth inhibitory activities in human ovarian carcinoma models. The critical role of the benzodioxane moiety was emphasized in maintaining its anticancer efficacy.

Q & A

Basic Research Questions

Q. What multi-step synthetic routes are recommended for synthesizing this compound?

  • Methodology :

  • Step 1 : React 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions (pH 9–10, Na₂CO₃) to form sulfonamide intermediates .
  • Step 2 : Functionalize the oxazolidine core via nucleophilic substitution or coupling reactions using reagents like EDC/HOBt in DMF or DMSO .
  • Step 3 : Purify intermediates via column chromatography and validate purity (>95%) using HPLC or LC-MS.
    • Critical Parameters : Control reaction pH, temperature (RT to 60°C), and solvent polarity to minimize side reactions.

Q. Which characterization techniques are essential for confirming its structural integrity?

  • Primary Methods :

  • IR Spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
  • ¹H/¹³C NMR : Assign peaks for benzodioxine protons (δ 4.2–4.5 ppm) and oxazolidine methylene groups (δ 3.8–4.0 ppm) .
  • Elemental Analysis (CHN) : Verify stoichiometry (e.g., C%: 52.1, H%: 5.8, N%: 6.7) .
    • Advanced Validation : X-ray crystallography for unambiguous stereochemical assignment .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Protocol :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .
  • Test solubility in DMSO, water, and buffers (pH 1–9) to identify optimal storage conditions (-20°C, desiccated) .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition assays?

  • Experimental Design :

  • Target Selection : Prioritize enzymes like α-glucosidase or acetylcholinesterase based on structural analogs (e.g., sulfonamide-acetamide derivatives show IC₅₀ values <10 µM) .
  • Docking Studies : Use AutoDock Vina to model interactions between the sulfonyl group and enzyme active sites (e.g., π-π stacking with aromatic residues) .
  • Kinetic Assays : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots under varied substrate concentrations .

Q. How can contradictions in spectral or bioactivity data be resolved?

  • Troubleshooting Framework :

  • Spectral Conflicts : Compare experimental ¹H NMR data with computational predictions (e.g., ACD/Labs or ChemDraw) to identify misassignments .
  • Bioactivity Variability : Validate assay conditions (e.g., ATP levels in kinase assays) and use orthogonal methods (SPR vs. fluorescence polarization) .

Q. What computational tools predict its pharmacokinetic and toxicity profiles?

  • In Silico Workflow :

  • ADMET Prediction : Use SwissADME to estimate logP (~2.5), BBB permeability, and CYP450 interactions .
  • Toxicity Screening : Apply ProTox-II for hepatotoxicity alerts (e.g., structural alerts for sulfonamide hypersensitivity) .

Q. How can AI enhance reaction optimization for scaled synthesis?

  • AI-Driven Approaches :

  • Parameter Optimization : Train neural networks on reaction databases (e.g., Reaxys) to predict ideal solvents, catalysts, and temperatures .
  • Failure Analysis : Use NLP tools to extract insights from failed reaction logs and refine synthetic protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.